molecular formula C8H5BrF4O2 B1400613 4-Bromo-1,2-bis(difluoromethoxy)benzene CAS No. 330475-65-5

4-Bromo-1,2-bis(difluoromethoxy)benzene

Cat. No.: B1400613
CAS No.: 330475-65-5
M. Wt: 289.02 g/mol
InChI Key: AQQTZBFTWUMUQQ-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O2 It is characterized by the presence of a bromine atom and two difluoromethoxy groups attached to a benzene ring

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, variations in pH may alter its reactivity or solubility. Investigating these factors is essential for optimizing its use.

Scientists and pharmacologists should explore its properties to unlock its therapeutic potential

Preparation Methods

The synthesis of 4-Bromo-1,2-bis(difluoromethoxy)benzene typically involves the bromination of 1,2-bis(difluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

4-Bromo-1,2-bis(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

4-Bromo-1,2-bis(difluoromethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

4-Bromo-1,2-bis(difluoromethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

4-bromo-1,2-bis(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O2/c9-4-1-2-5(14-7(10)11)6(3-4)15-8(12)13/h1-3,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQTZBFTWUMUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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